3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile
Description
Properties
IUPAC Name |
3-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O/c16-15-9-13(6-7-18-15)14(19)5-4-11-2-1-3-12(8-11)10-17/h1-9H/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGXWBAOCSROZ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone system to an alcohol.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile exhibit significant anticancer properties. Studies have shown that derivatives of chloropyridine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have been tested against breast and lung cancer cells, showing promising results in inhibiting tumor growth .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been synthesized and evaluated for their effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. These studies often employ methods like disk diffusion and minimum inhibitory concentration (MIC) assessments to quantify antibacterial efficacy .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance .
Pesticidal Activity
Compounds containing chloropyridine are often explored for their pesticidal properties. Research indicates that similar structures can act as effective herbicides or insecticides, targeting specific pests while minimizing harm to non-target organisms .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of chloropyridine-based compounds and their effects on cancer cell lines. The study found that modifications to the chloropyridine structure could enhance cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents .
Case Study 2: Antimicrobial Testing
In a comparative study on the antimicrobial efficacy of various chloropyridine derivatives, researchers found that certain modifications significantly increased activity against E. coli. The study utilized both in vitro testing and molecular docking simulations to elucidate the mechanism of action .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Efficacy |
|---|---|---|
| Anticancer | Chloropyridine derivatives | Induced apoptosis in cancer cells |
| Antimicrobial | Similar chlorinated compounds | Effective against E. coli |
| Pesticidal | Chloropyridine-based pesticides | Targeted pest control |
Table 2: Synthesis Methods
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| This compound | Multistep synthesis involving condensation reactions | 75% |
| Related Chloropyridines | Microwave-assisted synthesis | 80% |
Mechanism of Action
The mechanism of action of 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s enone system can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectroscopic and Analytical Data
Compounds in were characterized via $ ^1 \text{H-NMR} $, $ ^{13}\text{C-NMR} $, and mass spectrometry (ESI-MS/HRMS) . For the target compound:
- The nitrile group would exhibit a sharp $ ^{13}\text{C-NMR} $ signal near 110–120 ppm, absent in ’s esters.
- The 2-chloropyridine moiety would show distinct aromatic protons in $ ^1 \text{H-NMR} $, split due to coupling with the chloro substituent.
Application Potential
- OLEDs: highlights benzonitrile derivatives as thermally activated delayed fluorescence (TADF) materials. The target’s nitrile group could facilitate charge transfer, but its pyridine ring may offer different HOMO-LUMO alignment compared to phenoxazine/carbazole systems in .
- Pharmaceuticals : Pyridine derivatives in are prevalent in drug design. The chloro substituent may enhance binding affinity, though toxicity risks require evaluation.
Biological Activity
3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile, also known by its CAS number 1445771-47-0, is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 381.8 g/mol. The compound features a chloropyridine moiety which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN3O3 |
| Molecular Weight | 381.8 g/mol |
| CAS Number | 1445771-47-0 |
Research indicates that compounds with similar structures often target key enzymes involved in disease processes. For instance, the chloropyridine component may enhance binding affinity to specific targets such as kinases or proteases, which are pivotal in cancer and viral infections.
Antiviral Activity
Recent studies have demonstrated that derivatives of chloropyridine exhibit potent antiviral properties. For example, one study reported that similar compounds showed significant inhibition of SARS-CoV-2 3CL protease with an IC50 value of 250 nM and an EC50 value of 2.8 µM in VeroE6 cells . This suggests that this compound may also possess antiviral capabilities, particularly against RNA viruses.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro assays. A related study found that chloropyridine-based compounds exhibited antiproliferative effects against several cancer cell lines, including breast and lung cancers . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Studies
- SARS-CoV-2 Inhibition :
- Anticancer Efficacy :
Q & A
Q. What are the established synthetic routes for 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile, and how can reaction conditions be optimized?
The compound can be synthesized via condensation reactions between aromatic aldehydes and intermediates like 4-thiazolidinones, followed by electrophilic substitution. For example, in analogous nitrile-bearing systems, phenylisothiocyanate reacts with 3-oxo-propionitriles under basic conditions, followed by treatment with chloroacetyl chloride to form thiazolidinone intermediates . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (typically 60–80°C), and catalysts (e.g., piperidine for Knoevenagel condensations). Monitoring via TLC or HPLC ensures reaction completion.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- NMR : and NMR confirm the (E)-configuration of the propenyl group (coupling constant ) and the chloropyridine substituent. The benzonitrile group shows a distinct stretch at ~2220 cm in IR.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 311.0452 for CHClNO).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond lengths .
Q. What safety protocols are essential when handling this nitrile-containing compound?
Nitriles require strict safety measures:
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Conduct reactions in fume hoods to avoid inhalation of toxic vapors.
- Store waste in sealed containers for professional disposal, as nitriles can release cyanide under thermal degradation .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s potential as a SARS-CoV-2 main protease (Mpro) inhibitor?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding interactions. Studies on similar enone-containing compounds show that the α,β-unsaturated ketone forms covalent bonds with Mpro’s catalytic cysteine (Cys145). Key steps:
Q. How do structural modifications (e.g., substituents on the pyridine ring) affect electronic properties and bioactivity?
- Electron-Withdrawing Groups (Cl, CN) : Enhance electrophilicity of the enone moiety, improving covalent binding to cysteine residues.
- Substituent Position : 2-Chloropyridine vs. 3-chloro analogs alter steric hindrance and π-stacking with aromatic residues (e.g., His41).
- DFT Calculations : HOMO-LUMO gaps (computed at CAM-B3LYP/def2-TZVP) correlate with reactivity trends. A smaller gap (~4 eV) indicates higher electrophilic reactivity .
Q. How can contradictions in inhibitory efficacy across studies be resolved?
Discrepancies may arise from:
- Experimental Conditions : Variations in enzyme concentration (nM vs. µM) or assay pH (optimal activity at pH 7.4).
- Compound Purity : HPLC purity >95% minimizes off-target effects.
- Computational Parameters : Grid box size (20 ų vs. 25 ų) affects docking accuracy. Validate with free-energy perturbation (FEP) or MM/GBSA calculations .
Q. What advanced crystallization techniques improve structural resolution for this compound?
Q. Can this compound be integrated into functional materials (e.g., liquid crystals or sensors)?
The conjugated enone-benzenenitrile system enables π-π interactions for liquid crystal mesophases. For gas sensing:
- Functionalize with imidazolium groups to enhance ionic conductivity.
- Study phase transitions via polarized optical microscopy (POM) and DSC.
- Test sensitivity to NH or NO by measuring resistance changes in thin films .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
